1-({4-[(4-Chlorophenyl)methoxy]phenyl}methyl)-1H-imidazole
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Overview
Description
1-({4-[(4-Chlorophenyl)methoxy]phenyl}methyl)-1H-imidazole is a synthetic organic compound characterized by its imidazole ring structure and the presence of a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({4-[(4-Chlorophenyl)methoxy]phenyl}methyl)-1H-imidazole typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The reaction begins with the preparation of 4-[(4-Chlorophenyl)methoxy]benzyl chloride by reacting 4-chlorophenol with benzyl chloride in the presence of a base such as potassium carbonate.
Imidazole Formation: The intermediate is then reacted with imidazole in the presence of a suitable solvent like dimethylformamide (DMF) and a base such as sodium hydride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-({4-[(4-Chlorophenyl)methoxy]phenyl}methyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-({4-[(4-Chlorophenyl)methoxy]phenyl}methyl)-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antifungal, antibacterial, and anticancer agent.
Materials Science: The compound is studied for its potential use in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is used as a probe to study various biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-({4-[(4-Chlorophenyl)methoxy]phenyl}methyl)-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activities. The chlorophenyl group can interact with hydrophobic pockets in proteins, influencing their function. These interactions can lead to the inhibition of key biological pathways, contributing to the compound’s therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorobenzhydryl)piperazine: Known for its antihistamine properties.
1-(4-Chlorophenyl)-3-(methylphenyl)amino: Studied for its potential as an antitumor agent.
Uniqueness
1-({4-[(4-Chlorophenyl)methoxy]phenyl}methyl)-1H-imidazole is unique due to its specific structural features, such as the combination of an imidazole ring with a chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
CAS No. |
58041-73-9 |
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Molecular Formula |
C17H15ClN2O |
Molecular Weight |
298.8 g/mol |
IUPAC Name |
1-[[4-[(4-chlorophenyl)methoxy]phenyl]methyl]imidazole |
InChI |
InChI=1S/C17H15ClN2O/c18-16-5-1-15(2-6-16)12-21-17-7-3-14(4-8-17)11-20-10-9-19-13-20/h1-10,13H,11-12H2 |
InChI Key |
CSGBDRTWOZCWAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2)OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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